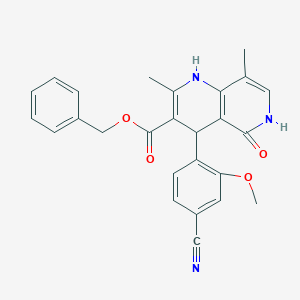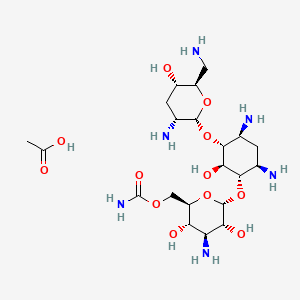
Tobramycin Carbamate Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tobramycin Carbamate Acetate is a derivative of tobramycin, an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. This compound is synthesized to enhance the pharmacokinetic properties and stability of tobramycin, making it more effective in various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tobramycin Carbamate Acetate is typically synthesized through the carbamoylation of tobramycin. This process involves the reaction of tobramycin with carbamoyl chloride or similar reagents under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at a temperature range of 0-25°C. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptoalloteichus tenebrarius to produce carbamoyltobramycin, which is then hydrolyzed under alkaline conditions to yield this compound. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tobramycin Carbamate Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, tobramycin.
Substitution: It can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Tobramycin.
Substitution: Various substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Tobramycin Carbamate Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Utilized in the development of new antibiotic formulations and drug delivery systems.
Industry: Applied in the production of antimicrobial coatings and materials.
Mecanismo De Acción
Tobramycin Carbamate Acetate exerts its effects by binding to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. The compound’s specificity for bacterial ribosomes over human ribosomes minimizes adverse effects on human cells .
Comparación Con Compuestos Similares
Similar Compounds
Tobramycin: The parent compound, used widely as an antibiotic.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Neomycin: An aminoglycoside used for topical applications.
Uniqueness
Tobramycin Carbamate Acetate is unique due to its enhanced stability and pharmacokinetic properties compared to its parent compound, tobramycin. This makes it more effective in sustained-release formulations and targeted drug delivery systems .
Propiedades
Fórmula molecular |
C21H42N6O12 |
|---|---|
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
acetic acid;[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate |
InChI |
InChI=1S/C19H38N6O10.C2H4O2/c20-3-9-8(26)2-7(23)17(32-9)34-15-5(21)1-6(22)16(14(15)29)35-18-13(28)11(24)12(27)10(33-18)4-31-19(25)30;1-2(3)4/h5-18,26-29H,1-4,20-24H2,(H2,25,30);1H3,(H,3,4)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
Clave InChI |
GJKBDAFDWCBHKB-TWDWGCDDSA-N |
SMILES isomérico |
CC(=O)O.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
SMILES canónico |
CC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
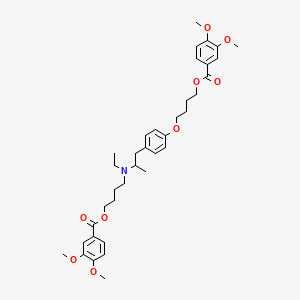
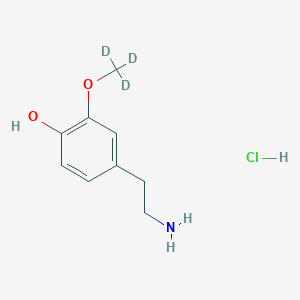
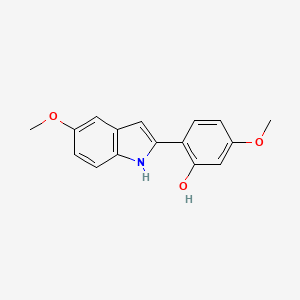
![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)

![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
ruthenium(II)](/img/structure/B13848702.png)
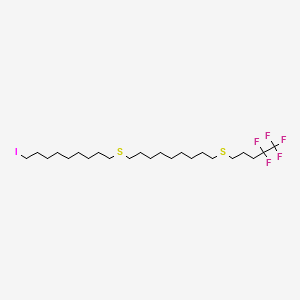
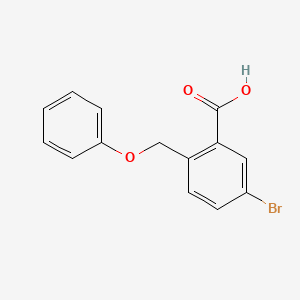
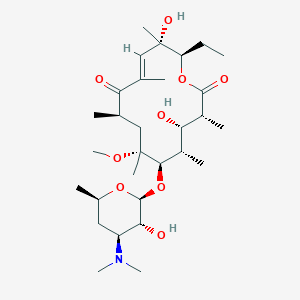
![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)
